N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula and a molecular weight of approximately 485.4 g/mol. This compound is classified under the category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is notable for its trifluoromethyl group, which can enhance biological activity and lipophilicity.
The synthesis of N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can be represented using various structural notations:
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-]
VRKAJFFODFVZJJ-UHFFFAOYSA-N
The structure features a furan ring, a trifluoromethylbenzyl group, and a pyrazolo[3,4-d]pyrimidine moiety, indicating potential interactions with biological targets due to its diverse functional groups.
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound for further studies or applications in drug development.
The mechanism of action for N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of the pyrazolo[3,4-d]pyrimidine framework suggests potential inhibition of kinases or other enzymes involved in cellular signaling pathways.
The physical and chemical properties of N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 485.4 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding the compound's stability and reactivity under various conditions.
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several potential applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4